molecular formula C10H16N2 B1275261 N-(pyridin-4-ylmethyl)butan-2-amine CAS No. 869941-69-5

N-(pyridin-4-ylmethyl)butan-2-amine

Cat. No.: B1275261
CAS No.: 869941-69-5
M. Wt: 164.25 g/mol
InChI Key: CPSUFMPNNGXEMJ-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)butan-2-amine is an organic compound that features a pyridine ring attached to a butan-2-amine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)butan-2-amine typically involves the reaction of pyridine-4-carboxaldehyde with butan-2-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of pyridine-4-carboxaldehyde reacts with butan-2-amine to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

N-(pyridin-4-ylmethyl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar structure but with an additional pyridine ring.

    3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine: This derivative features a methyl group on the butan-2-amine moiety.

    3-nitro-N-(pyridin-4-ylmethyl)butan-2-amine: This compound has a nitro group on the butan-2-amine moiety.

Uniqueness

N-(pyridin-4-ylmethyl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUFMPNNGXEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405892
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-69-5
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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